1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile
Description
1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile is a chemical compound widely recognized for its role as an intermediate in the synthesis of dipeptidyl peptidase IV inhibitors, such as Vildagliptin and Anagliptin . This compound is characterized by its white to light brown powder form and is primarily used in the pharmaceutical industry .
Properties
CAS No. |
207557-30-5 |
|---|---|
Molecular Formula |
C7H9ClN2O |
Appearance |
Powder |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile typically involves the reaction of L-proline with chloroacetyl chloride . The process can be summarized as follows:
N-Acylation: L-proline reacts with chloroacetyl chloride to form an N-acylated product.
Conversion to Carbonitrile: The carboxylic acid moiety of the N-acylated product is converted into the carbonitrile via the corresponding amide intermediate.
Industrial production methods often utilize microchannel reactors to enhance reaction efficiency and reduce environmental impact . For instance, L-prolinamide, an acid-binding agent, and chloroacetyl chloride are dissolved in a solvent and introduced into a microchannel reactor for reaction .
Chemical Reactions Analysis
1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloroacetyl group.
Oxidation and Reduction: While specific oxidation and reduction reactions are less commonly reported, the compound’s structure allows for potential modifications under appropriate conditions.
Common reagents used in these reactions include chloroacetyl chloride, sulfuric acid, and acetonitrile . Major products formed from these reactions are intermediates for pharmaceutical compounds like Vildagliptin .
Scientific Research Applications
1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile is extensively used in scientific research, particularly in the development of dipeptidyl peptidase IV inhibitors . These inhibitors are crucial for the treatment of type-II diabetes as they enhance insulin secretion and improve glucose tolerance . The compound’s role as an intermediate makes it valuable in medicinal chemistry and drug discovery .
Mechanism of Action
The compound itself does not exhibit direct pharmacological effects but serves as a key intermediate in the synthesis of active pharmaceutical ingredients . The mechanism of action of the final pharmaceutical products involves the inhibition of dipeptidyl peptidase IV, which prolongs the activity of incretin hormones, thereby enhancing insulin secretion and regulating blood glucose levels .
Comparison with Similar Compounds
1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile is unique due to its specific structure, which makes it an ideal intermediate for synthesizing dipeptidyl peptidase IV inhibitors . Similar compounds include:
NVP-DPP728: Another dipeptidyl peptidase IV inhibitor with a different structural framework.
Sitagliptin: A widely used dipeptidyl peptidase IV inhibitor with a distinct chemical structure.
Saxagliptin: Another inhibitor with a unique structure compared to this compound.
These compounds share the common goal of inhibiting dipeptidyl peptidase IV but differ in their chemical structures and synthesis routes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
